Enhanced Conformational Flexibility via Methylene Spacer: Rotatable Bond Count Comparison
4-[(Methylsulfamoyl)methyl]benzoic acid possesses a methylene (-CH₂-) linker between the benzene ring and the sulfamoyl group, increasing the rotatable bond count to 4 compared to 3 for direct-attached analogs such as 4-(methylsulfamoyl)benzoic acid (CAS 10252-63-8) and 3-(methylsulfamoyl)benzoic acid (CAS 35623-11-1). This additional degree of rotational freedom allows the sulfamoyl group to sample a broader conformational space, which may enhance binding entropy and adaptability to sterically demanding active sites [1][2][3].
| Evidence Dimension | Rotatable bond count |
|---|---|
| Target Compound Data | 4 rotatable bonds |
| Comparator Or Baseline | 4-(Methylsulfamoyl)benzoic acid: 3 rotatable bonds; 3-(Methylsulfamoyl)benzoic acid: 3 rotatable bonds |
| Quantified Difference | +1 rotatable bond (33% increase) |
| Conditions | Computed by Cactvs 3.4.8.24 (PubChem) based on 2D molecular structure [1][2][3] |
Why This Matters
Increased conformational flexibility can improve the compound's ability to fit into target binding pockets or crystal lattices, directly influencing hit-to-lead optimization success rates.
- [1] PubChem. 4-[(Methylsulfamoyl)methyl]benzoic acid. CID 43362409. Rotatable Bond Count. National Center for Biotechnology Information. View Source
- [2] PubChem. 4-(Methylsulfamoyl)benzoic acid. CID 506056. Rotatable Bond Count. National Center for Biotechnology Information. View Source
- [3] PubChem. 3-(Methylsulfamoyl)benzoic acid. CID 252654. Rotatable Bond Count. National Center for Biotechnology Information. View Source
